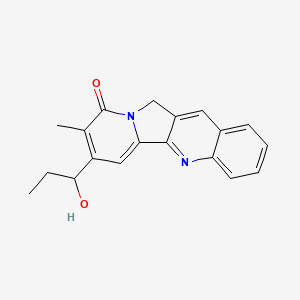
Mappicine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mappicine is a naturally occurring alkaloid derived from the plant Mappia foetida. It belongs to the class of indolizino[1,2-b]quinoline alkaloids and has shown significant biological activities, including antiviral and anticancer properties. This compound is structurally related to camptothecin, another well-known alkaloid with potent antitumor activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mappicine can be synthesized from camptothecin through several methods. One efficient method involves the treatment of camptothecin with boron trifluoride etherate, followed by microwave irradiation . Another method utilizes fluorous mixture synthesis, which involves tagging starting materials with fluorous tags, mixing them, and then separating the tagged product mixtures using fluorous chromatography .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of camptothecin from natural sources such as Camptotheca acuminata or Nothapodytes foetida, followed by its conversion to this compound using the aforementioned synthetic methods. The use of microwave irradiation and fluorous mixture synthesis allows for efficient and scalable production of this compound and its analogues.
Chemical Reactions Analysis
Types of Reactions
Mappicine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the reduction of this compound ketone with sodium borohydride yields racemic this compound . Additionally, this compound can be modified through reactions with different reagents to produce a library of analogues .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride is commonly used for the reduction of this compound ketone.
Substitution: Various nucleophiles can be used to introduce different functional groups into the this compound structure.
Major Products
The major products formed from these reactions include various this compound analogues with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
Medicine: This compound has shown promise as an antiviral agent, particularly against herpes viruses and human cytomegalovirus. Its anticancer properties also make it a potential candidate for cancer therapy.
Industry: The scalable production methods for this compound and its analogues enable their use in pharmaceutical manufacturing and drug development.
Mechanism of Action
Mappicine exerts its effects primarily through the inhibition of topoisomerase I, an enzyme involved in DNA replication and transcription. By binding to the topoisomerase I-DNA complex, this compound interferes with the religation step of the DNA cleavage process, leading to the interruption of cell division and ultimately cell death . This mechanism is similar to that of camptothecin, highlighting the structural and functional similarities between the two compounds.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: A structurally related alkaloid with potent antitumor activity.
Mappicine Ketone: An analogue of this compound with antiviral properties.
9-Methoxythis compound: A derivative of this compound with modified functional groups.
Uniqueness
This compound is unique in its ability to undergo a wide range of chemical modifications, allowing for the creation of diverse analogues with varying biological activities. Its dual antiviral and anticancer properties make it a versatile compound for scientific research and drug development.
Properties
IUPAC Name |
7-(1-hydroxypropyl)-8-methyl-11H-indolizino[1,2-b]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9,17,22H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXJPXFVULHYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














